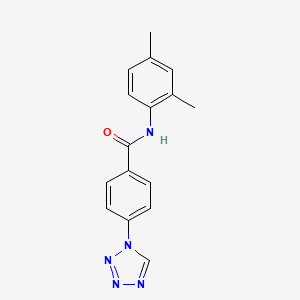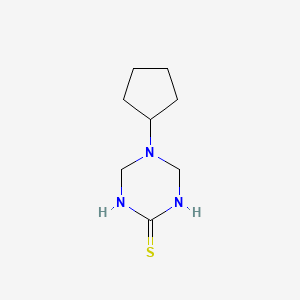
5-Cyclopentyl-1,3,5-triazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopentyl-1,3,5-triazinane-2-thione, also known as CCT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as drug discovery, material science, and catalysis.
Mechanism of Action
The mechanism of action of 5-Cyclopentyl-1,3,5-triazinane-2-thione is mainly attributed to its ability to bind to specific targets such as enzymes and receptors. It acts as a competitive inhibitor by binding to the active site of the target protein, thereby preventing the substrate from binding and inhibiting the enzymatic activity. This compound has also been shown to modulate various signaling pathways, leading to its anti-inflammatory and anticancer effects.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been reported to enhance cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
5-Cyclopentyl-1,3,5-triazinane-2-thione has several advantages for lab experiments, including its easy synthesis, high purity, and low toxicity. However, it also has some limitations, such as its low solubility in water, which can affect its bioavailability and efficacy. Moreover, this compound's mechanism of action is not fully understood, which can make it challenging to optimize its therapeutic potential.
Future Directions
Future research on 5-Cyclopentyl-1,3,5-triazinane-2-thione should focus on elucidating its mechanism of action and identifying its specific targets. This can lead to the development of more potent and selective inhibitors with fewer side effects. Additionally, this compound's potential as a building block for the synthesis of novel materials should be further explored. Finally, more studies are needed to investigate the safety and efficacy of this compound in vivo, which can pave the way for its clinical development as a potential therapeutic agent.
Synthesis Methods
5-Cyclopentyl-1,3,5-triazinane-2-thione can be synthesized through a multistep process starting from the reaction of cyclopentanone with thiosemicarbazide, followed by cyclization and reduction. The purity and yield of this compound can be improved through various purification techniques such as recrystallization and column chromatography.
Scientific Research Applications
5-Cyclopentyl-1,3,5-triazinane-2-thione has been extensively studied for its potential applications as a drug lead compound due to its ability to inhibit various enzymes and receptors. It has shown promising results in the treatment of cancer, Alzheimer's disease, and inflammation. This compound has also been investigated for its potential use in material science as a building block for the synthesis of novel polymers and metal-organic frameworks. Additionally, this compound has been explored for its catalytic properties in various organic reactions.
properties
IUPAC Name |
5-cyclopentyl-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3S/c12-8-9-5-11(6-10-8)7-3-1-2-4-7/h7H,1-6H2,(H2,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIWGDYXOHTXCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CNC(=S)NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


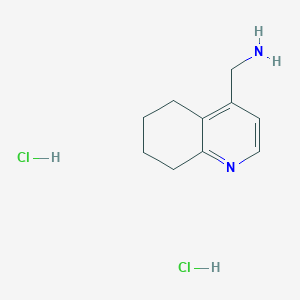
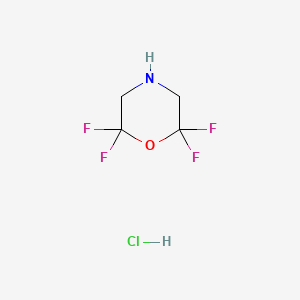
![3-[[1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2856945.png)
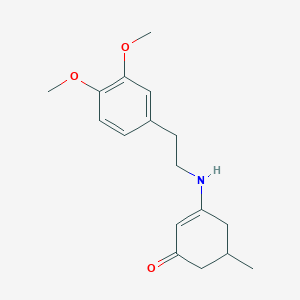
![2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]-1,3-oxazol-5-amine](/img/structure/B2856952.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbutanamide](/img/structure/B2856953.png)
![6-fluoro-N-{2-[(quinazolin-4-yl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B2856954.png)
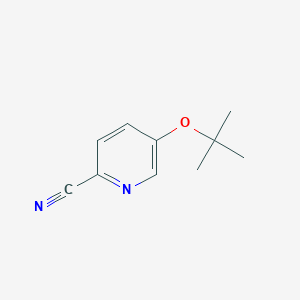
![2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-3,4-dimethoxypyridine](/img/structure/B2856956.png)
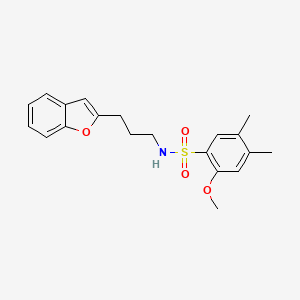
![3-Amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B2856960.png)
